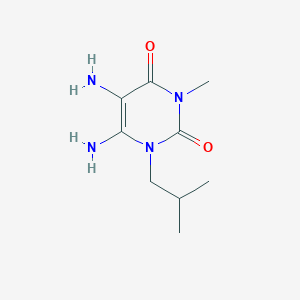

4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULNACCPMCVPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)N(C1=O)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399418 | |

| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78033-18-8 | |

| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document outlines a robust and efficient three-step synthetic pathway, commencing with the preparation of the crucial precursor, 6-amino-1-isobutyl-3-methyluracil. This is followed by a regioselective nitrosation at the C5 position and subsequent reduction of the nitroso group to yield the target diamino derivative. This guide delves into the mechanistic underpinnings of each reaction, providing detailed, step-by-step experimental protocols. Furthermore, it includes a summary of expected quantitative data and visual representations of the synthetic workflow to facilitate a thorough understanding and successful execution of the synthesis.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 4,5-diaminopyrimidine-2,6-diones are particularly valuable intermediates, serving as versatile scaffolds for the synthesis of a wide array of fused heterocyclic systems, such as purines and pteridines. The title compound, this compound, with its specific substitution pattern, offers unique opportunities for the development of novel bioactive molecules. The presence of two adjacent amino groups on the pyrimidine ring allows for diverse chemical modifications, making it a sought-after building block in drug discovery programs.

This guide presents a detailed and practical approach to the synthesis of this important molecule, emphasizing experimental reliability and a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a well-established three-step sequence. This strategy is predicated on the initial construction of the substituted uracil ring, followed by functional group manipulations at the C5 and C6 positions.

Caption: Overall synthetic workflow for this compound.

The causality behind this strategic choice lies in the robust and high-yielding nature of each individual step. The initial condensation reaction efficiently constructs the core pyrimidine scaffold. The subsequent nitrosation is a highly regioselective process, targeting the electron-rich C5 position of the 6-aminouracil precursor. Finally, the reduction of the nitroso group is a well-established transformation that proceeds cleanly to afford the desired diamino product.

Experimental Protocols

Part 1: Synthesis of 6-Amino-1-isobutyl-3-methyluracil

The formation of the 6-aminouracil ring is achieved through the condensation of an unsymmetrically disubstituted urea, N-isobutyl-N'-methylurea, with ethyl cyanoacetate, followed by base-catalyzed cyclization. The choice of a strong base, such as sodium ethoxide, is crucial for promoting the intramolecular cyclization to form the pyrimidine ring.

Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.72 g (0.075 g-atom) of sodium metal to 50 mL of absolute ethanol. Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 10.4 g (0.08 mol) of N-isobutyl-N'-methylurea and 9.05 g (0.08 mol) of ethyl cyanoacetate.

-

Reaction and Cyclization: Heat the reaction mixture to reflux with vigorous stirring for 6 hours. During this time, a precipitate will form.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully add 50 mL of water. Acidify the solution to pH 6 with glacial acetic acid. The white precipitate of 6-amino-1-isobutyl-3-methyluracil is collected by filtration, washed with cold water, and dried under vacuum.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| 6-Amino-1-isobutyl-3-methyluracil | 197.24 | 185-188 | 75-85 |

Part 2: Synthesis of 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil

The nitrosation of 6-amino-1-isobutyl-3-methyluracil is a key step that introduces the nitroso group at the C5 position. This electrophilic substitution reaction is typically carried out using sodium nitrite in an acidic medium. The acidic conditions generate the nitrosating agent, nitrous acid (HNO₂), in situ.

Protocol:

-

Suspension of Starting Material: In a 250 mL beaker, suspend 9.86 g (0.05 mol) of 6-amino-1-isobutyl-3-methyluracil in 100 mL of water.

-

Acidification and Cooling: Add 15 mL of glacial acetic acid to the suspension and cool the mixture to 10°C in an ice bath with continuous stirring.

-

Nitrosation: Slowly add a solution of 4.14 g (0.06 mol) of sodium nitrite in 20 mL of water dropwise to the cooled suspension. Maintain the temperature below 15°C throughout the addition.

-

Reaction Completion and Isolation: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. The resulting purple-to-violet precipitate of 6-amino-1-isobutyl-3-methyl-5-nitrosouracil is collected by filtration, washed with cold water, and dried.

| Compound | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |

| 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil | 226.24 | Violet solid | 90-95 |

Part 3: Synthesis of this compound

The final step involves the reduction of the nitroso group to an amino group. This can be achieved through catalytic hydrogenation or by using a chemical reducing agent. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol (Catalytic Hydrogenation):

-

Catalyst and Substrate Preparation: In a hydrogenation flask, suspend 5.66 g (0.025 mol) of 6-amino-1-isobutyl-3-methyl-5-nitrosouracil and 0.6 g of 10% Palladium on Carbon (Pd/C) in 100 mL of ethanol.

-

Hydrogenation: Place the flask on a Parr shaker apparatus. Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50 psi. Shake the mixture at room temperature until the theoretical amount of hydrogen has been consumed (cessation of hydrogen uptake).

-

Filtration and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with hot ethanol.

-

Crystallization: Concentrate the filtrate under reduced pressure. The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure this compound as a crystalline solid.[1]

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| This compound | 212.25 | 180-183 | 85-95 |

Mechanistic Insights

Caption: Mechanism of the nitrosation of 6-aminouracil.

The nitrosation reaction proceeds via an electrophilic aromatic substitution mechanism. In the acidic medium, sodium nitrite is protonated to form nitrous acid, which is in equilibrium with the highly electrophilic nitrosonium ion (NO⁺). The electron-donating amino group at the C6 position activates the C5 position of the uracil ring, making it susceptible to electrophilic attack by the nitrosonium ion. The subsequent loss of a proton from the intermediate restores the aromaticity of the ring, yielding the 5-nitroso derivative.

The reduction of the nitroso group to an amine by catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the nitroso group, ultimately leading to the formation of the amino group and water.

Conclusion

The synthesis of this compound presented in this technical guide is a reliable and scalable process. The detailed protocols and mechanistic explanations provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high purity and yield. The versatility of the diamino functionality opens up numerous avenues for the development of novel therapeutic agents, underscoring the importance of this synthetic pathway in the advancement of medicinal chemistry.

References

-

Messer, W. S., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230–1246. [Link]

-

Papesch, V., & Schroeder, E. F. (1951). Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. The Journal of Organic Chemistry, 16(12), 1879–1890. [Link]

-

Taylor, E. C., & Sowinski, F. (1975). Pteridines. 41. A new and unequivocal synthesis of 6-substituted pterins. Journal of the American Chemical Society, 97(11), 3235–3236. [Link]

Sources

properties of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione

An In-depth Technical Guide to 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 78033-18-8), a heterocyclic compound belonging to the highly significant pyrimidine class. Pyrimidine scaffolds are foundational in numerous FDA-approved drugs and are a focal point of modern drug discovery due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. This document details the known physicochemical properties of the title compound, proposes a logical synthetic pathway, and explores its potential applications in drug development and proteomics research. Methodologies for synthesis and a representative biological assay are provided to equip researchers with the practical knowledge required for its investigation.

Introduction: The Pyrimidine-2,6-dione Scaffold

The pyrimidine ring is a cornerstone of life, forming the structural basis for nucleobases such as uracil, thymine, and cytosine. The pyrimidine-2,6-dione structure, also known as the uracil scaffold, is of paramount interest to medicinal chemists. Its ability to interact with a wide array of biological targets allows for the development of potent and selective therapeutic agents[1]. The substituents on the uracil ring critically define the molecule's biological function. The subject of this guide, this compound, possesses several key features:

-

A 1-Methyl Group: This substitution at the N1 position can enhance metabolic stability and modulate binding affinity.

-

A 3-Isobutyl Group: This lipophilic group can influence solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.

-

A 4,5-Diamino Moiety: This vicinal diamine functionality is a versatile chemical handle. It is a critical precursor for the synthesis of fused heterocyclic systems like purines and pteridines and can act as a key pharmacophore for various enzymes[3][4].

This compound is noted as a useful biochemical for organic synthesis and proteomics research[5][6]. This guide will deconstruct its properties and potential from a drug discovery perspective.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its handling, formulation, and behavior in biological systems. This compound is typically supplied as yellow crystals[7]. Its core properties are summarized below.

Chemical Structure

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

6-Amino-1-isobutyl-3-methyluracil

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sodium Dithionite (Na₂S₂O₄)

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Filtration apparatus

Step-by-Step Methodology:

Step 1: Synthesis of 6-Amino-5-nitroso-1-isobutyl-3-methyluracil (Intermediate)

-

Suspend 1 equivalent of 6-Amino-1-isobutyl-3-methyluracil in a mixture of water and glacial acetic acid in a round-bottom flask.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled pyrimidine suspension over 30 minutes, ensuring the temperature remains below 10°C. Causality Note: This slow, cold addition prevents runaway reactions and minimizes the formation of side products.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours. The formation of a colored precipitate (often deep red or purple) indicates the formation of the nitroso intermediate.

-

Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the intermediate product under vacuum.

Step 2: Reduction to this compound (Final Product)

-

Suspend the dried nitroso intermediate from Step 1 in a solution of aqueous ammonia or water in a round-bottom flask.

-

Heat the mixture to 60-70°C with stirring.

-

Add 2.5-3 equivalents of sodium dithionite portion-wise to the heated suspension. Trustworthiness Note: The disappearance of the deep color of the nitroso intermediate to a lighter yellow or off-white color is a visual indicator of a successful reduction.

-

After the addition is complete, maintain the temperature and stir for another 30-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the yellow crystalline solid by vacuum filtration.

-

Wash the product with cold water. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Dry the final product under vacuum, protecting it from air and light.[7]

Expected Spectroscopic Characterization

While specific spectral data is not publicly available, the structure allows for the prediction of key signals in ¹H NMR, ¹³C NMR, and mass spectrometry. This is crucial for confirming the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Isobutyl Group: A doublet (~0.9 ppm, 6H) for the two methyls, a multiplet (~2.0 ppm, 1H) for the CH, and a doublet (~3.7 ppm, 2H) for the N-CH₂. N-Methyl Group: A singlet (~3.3 ppm, 3H). Amine Protons: Two broad singlets for the C4-NH₂ and C5-NH₂ protons, likely in the 5-7 ppm range, which are D₂O exchangeable. |

| ¹³C NMR | Isobutyl Group: Signals around ~20 ppm (CH₃), ~28 ppm (CH), and ~45 ppm (N-CH₂). N-Methyl Group: A signal around ~29 ppm. Pyrimidine Ring: Carbonyl carbons (C2, C6) in the ~150-160 ppm range. C4 and C5 carbons would appear in the aromatic/olefinic region, with their exact shifts influenced by the amino substituents. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 213.13. |

Potential Biological Activity and Applications in Drug Discovery

The true value of a novel chemical entity lies in its biological potential. The structural motifs within this compound suggest several promising avenues for investigation.

Anticancer Potential

The pyrimidine scaffold is a well-established core for anticancer agents.[2][3] Many act as antimetabolites, disrupting DNA and RNA synthesis. The 4,5-diaminopyrimidine substructure is particularly interesting as it is found in molecules that target key cancer-related enzymes.

-

FAK Inhibitors: Diaminopyrimidine derivatives have been designed as potent Focal Adhesion Kinase (FAK) inhibitors, which is a critical mediator of cell proliferation, survival, and migration in cancer.[8]

-

PARP-1 Inhibitors: Fused pyrimidine-2,4-dione derivatives have shown potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[9]

-

Antifolates: The 4,5-diaminopyrimidine moiety is a precursor to pteridines, a class of compounds that includes the well-known antifolate drug Methotrexate. These agents inhibit dihydrofolate reductase, starving cancer cells of the nucleotides needed for proliferation.[10]

Caption: General mechanism for pyrimidine antimetabolites.

Antiviral and Antimicrobial Activity

The structural similarity to natural nucleobases makes pyrimidine derivatives prime candidates for antiviral drug design, where they can be incorporated into viral DNA/RNA by polymerases, leading to chain termination. Furthermore, various substituted pyrimidines have demonstrated antibacterial activity.[11][12]

Application as a Synthetic Intermediate

The vicinal diamines on the pyrimidine ring are highly reactive and can be used to construct more complex fused heterocyclic systems. This makes the compound an excellent starting material or scaffold for combinatorial chemistry libraries aimed at discovering novel bioactive molecules. Condensation with dicarbonyl compounds, for example, can lead to the formation of pteridine or pyrazine-fused pyrimidines, significantly expanding the chemical space for screening.[3][4]

Exemplary Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a standard cell viability assay such as the MTT or MTS assay is a logical first step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against a human cancer cell line (e.g., MCF-7 breast cancer).

Materials:

-

MCF-7 cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Step-by-Step Methodology:

Caption: Workflow for an in vitro cytotoxicity assay.

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media. Incubate for 24 hours to allow cells to attach.

-

Compound Preparation: Prepare a series of dilutions of the test compound in culture media from the DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity. Include "vehicle control" wells (media + DMSO) and "untreated control" wells (media only).

-

Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours. Expertise Insight: The incubation time is critical; 72 hours is often sufficient to observe effects on cell proliferation for many classes of compounds.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. Self-Validating System: Live, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the number of viable cells.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Conclusion

This compound is a promising heterocyclic compound positioned at the intersection of established pharmaceutical scaffolds and versatile synthetic chemistry. Its physicochemical properties are well-defined, and its synthesis is achievable through standard organic chemistry techniques. The true potential of this molecule lies in its 4,5-diamino functionality, which serves as both a potent pharmacophore and a gateway to more complex fused ring systems. Based on the extensive biological activities of related diaminopyrimidines, this compound warrants investigation as a potential anticancer, antiviral, or antimicrobial agent. The protocols and analyses provided in this guide offer a solid foundation for researchers and drug development professionals to unlock the therapeutic potential of this versatile pyrimidine derivative.

References

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Abd El-sattar, N. E. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances. Retrieved from [Link]

-

Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. Retrieved from [Link]

-

Travert, C., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4933. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 633. Retrieved from [Link]

-

El-Henawy, A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6691. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1160. Retrieved from [Link]

-

Brown, D. J., & Jacobsen, N. W. (1961). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society, 4413-4420. Retrieved from [Link]

-

Greco, W. R., & Hakala, M. T. (1980). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Pharmacology and Experimental Therapeutics, 212(1), 39-47. Retrieved from [Link]

-

Wang, Y., et al. (2019). In Vitro and In Vivo Activity of 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] Mutilin against Methicillin-Resistant Staphylococcus aureus. Molecules, 24(21), 3848. Retrieved from [Link]

-

Lee, M. H., & Kohn, H. (1990). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. Journal of Medicinal Chemistry, 33(5), 1362-1368. Retrieved from [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound(CAS:78033-18-8) – 集麒生物 [jiqibio.com]

- 7. 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]

- 10. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 3-Amino-6-methylpyrimidine-2,4(1H,3H)-dione [smolecule.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS 78033-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (CAS 78033-18-8), a substituted diaminouracil derivative. While specific research on this particular molecule is limited, this document synthesizes available data and extrapolates potential properties and applications based on the well-established biological activities of the broader diaminopyrimidine and uracil chemical classes. This guide covers the compound's physicochemical properties, potential synthetic routes, and explores its prospective roles in drug discovery and chemical biology, particularly in the realms of kinase inhibition and proteomics. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this promising chemical entity.

Introduction

This compound, also known as 5,6-Diamino-1-isobutyl-3-methyluracil, belongs to the diaminopyrimidine class of heterocyclic compounds.[1] This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, including antimicrobial, anticancer, and kinase inhibitory effects. The structural motif of a diaminopyrimidine is a key pharmacophore in several approved drugs and clinical candidates. The subject compound is commercially available and primarily marketed as a biochemical for research purposes, with potential applications in proteomics and organic synthesis.[1] This guide aims to consolidate the known information and provide a forward-looking perspective on the research and development potential of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 78033-18-8 | [1] |

| Molecular Formula | C₉H₁₆N₄O₂ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | Yellow Crystals | |

| Melting Point | 180-183 °C | |

| Solubility | Soluble in DMF, DMSO, Hot Ethanol, Methanol, and Water. | |

| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | |

| Alternate Names | 5,6-Diamino-3-methyl-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione; 5,6-Diamino-1-isobutyl-3-methyluracil | [1] |

Synthesis and Manufacturing

Conceptual Synthesis Workflow

The synthesis would likely begin with a commercially available substituted uracil. The key steps would involve nitrosation at the 5-position, followed by reduction of the nitroso group to an amine, yielding the desired 4,5-diamino functionality.

Figure 1: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

-

Nitrosation: 1-Isobutyl-3-methyluracil would be dissolved in a suitable solvent, such as acetic acid or water. An aqueous solution of sodium nitrite would be added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction progress would be monitored by an appropriate analytical technique like thin-layer chromatography (TLC). Upon completion, the resulting 5-nitroso derivative would be isolated, for instance, by filtration.

-

Reduction: The isolated 5-nitroso intermediate would then be subjected to reduction. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, or by chemical reduction using a reagent like sodium dithionite (Na₂S₂O₄). The choice of reducing agent would depend on factors like desired yield, purity, and scalability.

-

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired level of purity for research applications.

Potential Mechanism of Action and Biological Activity

Direct studies on the biological activity of this compound are not extensively reported. However, based on its structural features, several potential mechanisms of action and biological activities can be postulated.

Kinase Inhibition

The diaminopyrimidine scaffold is a well-known "hinge-binding" motif that interacts with the ATP-binding site of various protein kinases. Numerous diaminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.

-

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Its overexpression is implicated in various cancers. Several diaminopyrimidine derivatives have been designed and synthesized as FAK inhibitors.[2] It is plausible that this compound could exhibit inhibitory activity against FAK or other related kinases.

Figure 2: Hypothetical inhibition of the FAK signaling pathway.

Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidines are classic inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the antimicrobial and anticancer effects of drugs like trimethoprim and methotrexate. Given its core structure, this compound could potentially act as a DHFR inhibitor.

Other Potential Biological Activities

Derivatives of uracil and diaminopyrimidines have been reported to possess a wide range of biological activities, including:

-

Anticancer Activity: Beyond kinase inhibition, some uracil derivatives have shown cytotoxic effects against various cancer cell lines through different mechanisms.[3][4]

-

Antiviral Activity: Certain uracil derivatives have been investigated as antiviral agents, including against HIV and influenza viruses.[5]

-

Antimicrobial Activity: The diaminopyrimidine scaffold is present in several antibacterial and antiprotozoal drugs.[4]

Applications in Research and Drug Development

The primary application of this compound is as a versatile building block and research tool.

Fragment-Based Drug Discovery

With a relatively low molecular weight, this compound is an ideal candidate for fragment-based drug discovery (FBDD) screening. It can be used to identify initial "hits" that bind to a biological target of interest. These fragments can then be elaborated and optimized to develop more potent and selective lead compounds.

Chemical Probe Development for Proteomics

The statement that this compound is useful for "proteomics research" suggests its potential as a scaffold for the development of chemical probes.[1] By incorporating a reactive group or a reporter tag (e.g., biotin, alkyne), derivatives of this molecule could be used for:

-

Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of specific enzymes in complex biological samples.

-

Target Identification and Validation: To identify the protein targets of a bioactive compound.

Figure 3: Conceptual workflow for the use in chemical proteomics.

Synthesis of Compound Libraries

The two amino groups at the 4 and 5 positions provide reactive handles for further chemical modifications. This allows for the straightforward synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Analytical Methods

Standard analytical techniques can be employed for the characterization and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification, coupled with UV-Vis detection.

-

Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation, often coupled with liquid chromatography (LC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization (¹H and ¹³C NMR).

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Future Directions

This compound represents a promising yet underexplored chemical entity. Future research efforts could focus on:

-

Systematic Biological Screening: Evaluating its activity against a broad panel of kinases, DHFR from various species, and in various cancer cell lines.

-

Structural Biology: Co-crystallization studies with potential protein targets to elucidate the binding mode and guide structure-based drug design.

-

Development of Chemical Probes: Synthesis of tagged derivatives to explore its utility in proteomics and target deconvolution.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

While direct biological data on this compound is scarce, its chemical structure firmly places it within a class of compounds with proven therapeutic relevance. Its potential as a kinase inhibitor, DHFR inhibitor, and a versatile scaffold for medicinal chemistry and chemical biology makes it a molecule of interest for further investigation. This technical guide serves as a starting point for researchers looking to unlock the full potential of this intriguing diaminopyrimidine derivative.

References

-

Proteome-Wide Profiling of Olaparib Interactors Using a Biotinylated Photoaffinity Probe. (n.d.). ChemBioChem. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. (2025). Proteomics. Retrieved from [Link]

-

Analysis of DIA proteomics data using MSFragger-DIA and FragPipe computational platform. (2022). Nature Communications. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules. Retrieved from [Link]

-

Chemical Proteomic Probes Reveal Epigenetic Enzymes at Work in Human Cancer Cells. (2016). GEN - Genetic Engineering and Biotechnology News. Retrieved from [Link]

-

The Novel [4,5-e][1][6]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. (2014). Molecules. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). Scientific Reports. Retrieved from [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. Retrieved from [Link]

-

Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. (2025). ResearchGate. Retrieved from [Link]

-

Data-independent acquisition mass spectrometry (DIA-MS) for proteomic applications in oncology. (2021). Molecular Omics. Retrieved from [Link]

-

1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteome‐Wide Profiling of Olaparib Interactors Using a Biotinylated Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. Also known as 5,6-Diamino-1-isobutyl-3-methyluracil, this molecule belongs to the diaminopyrimidine class of compounds, a group recognized for its diverse biological activities and applications in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and insights into the scientific context of this compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted uracil derivative with the chemical formula C₉H₁₆N₄O₂ and a molecular weight of 212.25 g/mol .[1] The core of the molecule is a pyrimidine-2,6-dione ring, which is a fundamental scaffold in many biologically active compounds. The key structural features include two amino groups at the 4 and 5 positions, an isobutyl group attached to the nitrogen at position 3, and a methyl group at the nitrogen at position 1.

The presence of amino and carbonyl groups allows for a variety of intermolecular interactions, including hydrogen bonding, which influences its solubility and potential for biological target engagement.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 78033-18-8 | [1][2] |

| Molecular Formula | C₉H₁₆N₄O₂ | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Melting Point | 180-183°C | [2] |

| Solubility | Soluble in DMF, DMSO, Hot Ethanol, Methanol, and Water. | [2] |

| Alternate Names | 5,6-Diamino-3-methyl-1-(2-methylpropyl)-2,4(1H,3H)-pyrimidinedione; 5,6-Diamino-1-isobutyl-3-methyluracil | [1] |

Synthesis Methodology

The synthesis of this compound typically follows a well-established route for the preparation of 5,6-diaminouracil derivatives. This multi-step process generally involves the initial synthesis of a corresponding 6-aminouracil precursor, followed by nitrosation at the 5-position and subsequent reduction of the nitroso group to an amine.[3]

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway is based on established methodologies for analogous compounds.[3]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology based on the synthesis of structurally similar compounds.[3] Researchers should optimize these conditions for the specific target molecule.

Step 1: Synthesis of 6-Amino-1-isobutyl-3-methyluracil

-

In a round-bottom flask, dissolve 1-isobutyl-3-methylurea and cyanoacetic acid in acetic anhydride.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6-amino-1-isobutyl-3-methyluracil.

Step 2: Synthesis of 6-Amino-5-nitroso-1-isobutyl-3-methyluracil

-

Suspend 6-amino-1-isobutyl-3-methyluracil in water in a reaction vessel.

-

Add glacial acetic acid to the suspension and cool the mixture to 0-5°C in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture for a few hours at low temperature.

-

Filter the resulting precipitate, wash with cold water and then ethanol to obtain the nitroso intermediate.

Step 3: Synthesis of this compound

-

Suspend the 6-amino-5-nitroso-1-isobutyl-3-methyluracil in an aqueous ammonia solution.

-

Heat the suspension and add sodium dithionite portion-wise. The color of the solution should change, indicating the reduction of the nitroso group.

-

After the addition is complete, continue heating for a short period.

-

Cool the reaction mixture in an ice bath to precipitate the final product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Structural Characterization

Comprehensive structural elucidation is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), the N-methyl group (a singlet), and the two amino groups (broad singlets). The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Signals corresponding to the carbonyl carbons of the pyrimidine-2,6-dione ring are expected in the downfield region. The carbons of the isobutyl and methyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations from the amino groups (typically in the 3300-3500 cm⁻¹ region).

-

C-H stretching vibrations from the alkyl groups (around 2850-2960 cm⁻¹).

-

C=O stretching vibrations from the dione functionality (typically in the 1650-1750 cm⁻¹ region).

-

N-H bending vibrations (around 1600-1650 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of 212.25. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Significance and Potential Applications

Diaminopyrimidine derivatives are a well-established class of compounds with a broad range of biological activities.[4] This positions this compound as a molecule of interest for drug discovery and development.

Enzyme Inhibition

Many diaminopyrimidines are known to be potent inhibitors of various enzymes. A primary target for this class of compounds is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, which is crucial for DNA synthesis.[5] Inhibition of DHFR can lead to antimicrobial and anticancer effects. Other kinases, such as Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinases (CDKs), have also been identified as targets for diaminopyrimidine derivatives, suggesting potential applications in oncology.[6]

Caption: Potential biological targets and therapeutic applications of this compound.

Drug Development Insights

The structural features of this compound make it a versatile scaffold for further chemical modification. The amino groups at positions 4 and 5 can be functionalized to explore structure-activity relationships (SAR) and optimize binding to specific biological targets. The isobutyl and methyl groups at the nitrogen atoms can also be varied to modulate the compound's lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This compound is also noted as a useful biochemical for proteomics research.[1]

Conclusion

This compound is a pyrimidine derivative with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its structure, properties, a plausible synthetic route, and its potential biological relevance. The information presented herein is intended to equip researchers with the foundational knowledge required to synthesize, characterize, and further investigate this promising compound for the development of novel therapeutic agents.

References

-

Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases. Bioorganic & Medicinal Chemistry Letters. 2016 Feb 15;26(4):1292-5. Available from: [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. 2023;14(6):1113-1127. Available from: [Link]

-

1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. Available from: [Link]

-

Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry. 2022 Oct 20;13(12):1587-1604. Available from: [Link]

-

Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. 2020 Oct 12. Available from: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. 2024;14(30):21893-21921. Available from: [Link]

-

Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules. 2018 Dec 21;24(1):2. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 5,6-Diamino-1-isobutyl-3-methyluracil

This guide provides a comprehensive framework for the definitive characterization of 5,6-Diamino-1-isobutyl-3-methyluracil, a key heterocyclic intermediate. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require robust, verifiable data to ensure compound identity, purity, and stability. This document emphasizes the causality behind analytical choices, ensuring each protocol serves as a self-validating system.

Introduction: The "Why" of Characterization

5,6-Diamino-1-isobutyl-3-methyluracil is a substituted pyrimidine derivative. Its structural features, particularly the vicinal diamino groups on the uracil core, make it a versatile precursor for the synthesis of more complex, biologically active molecules such as fused heterocyclic systems like purines and pteridines.[1] Given its role as a critical building block, rigorous characterization is not merely a procedural step but a foundational requirement to guarantee the integrity, reproducibility, and success of subsequent synthetic transformations and biological evaluations. Inaccurate characterization can lead to ambiguous results, failed syntheses, and misinterpreted biological data, wasting significant resources.

This guide will detail a multi-technique approach, leveraging spectroscopy, chromatography, and thermal analysis to build a complete and unambiguous profile of the target compound.

Synthesis and Purification Overview

A complete characterization begins with a well-defined material. The synthesis of 5,6-diamino-1,isobutyl-3-methyluracil typically follows a logical pathway: N-alkylation to install the isobutyl and methyl groups onto the uracil scaffold, followed by nitrosation at the C5 position, and subsequent chemical reduction of the nitroso group to the amine.[1][2]

-

Step 1: Synthesis of 1-Isobutyl-3-methyl-6-aminouracil: Condensation of appropriate precursors to form the substituted uracil ring.

-

Step 2: Nitrosation: Treatment with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to introduce a nitroso group at the electron-rich C5 position.[1]

-

Step 3: Reduction: Reduction of the C5-nitroso group to an amine using a reducing agent like sodium hydrosulfite (dithionite) or through catalytic hydrogenation.[1][3]

Purification is paramount. The crude product from the final step must be purified, typically by recrystallization from a suitable solvent system (e.g., water or ethanol/water mixtures), to remove inorganic salts and organic byproducts before any analytical characterization is performed.[4]

Physicochemical and Spectroscopic Characterization

A combination of techniques is essential to confirm the molecular structure and identity. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as the primary confirmation that the synthetic goal has been achieved. It also offers structural clues through analysis of fragmentation patterns.[5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified solid in a volatile solvent like methanol or acetonitrile.

-

Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a GC-MS system.[7]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[7]

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Interpretation:

-

Molecular Ion (M⁺): The primary objective is to identify the molecular ion peak corresponding to the exact mass of C₁₁H₁₈N₄O₂ (MW: 238.29 g/mol ).

-

Fragmentation Pattern: Analyze the fragmentation. Key fragments for uracil derivatives often involve losses of isocyanic acid (HNCO) or retro-Diels-Alder reactions.[8] The fragmentation of the isobutyl group (loss of C₄H₉) should also be observable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the presence and environment of all hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the N-H protons are often exchangeable in D₂O or CD₃OD). Transfer the solution to a 5 mm NMR tube.[7]

-

Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: Analyze the chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration (relative number of protons) for each signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Identify the number of unique carbon signals, corresponding to the carbon backbone of the molecule.

-

-

Data Interpretation: The expected signals must be consistent with the proposed structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

|---|---|---|---|

| C=O (C2, C4) | - | ~150-165 ppm | Carbonyl carbons in a uracil ring.[9] |

| C5-NH₂ | ~4.5-5.5 ppm (broad s, 2H) | - | Amino protons, often broad due to exchange. |

| C6-NH₂ | ~5.8-6.5 ppm (broad s, 2H) | - | Amino protons, potentially deshielded by C4=O. |

| N3-CH₃ | ~3.1-3.3 ppm (s, 3H) | ~27-30 ppm | Methyl group attached to a nitrogen atom. |

| N1-CH₂ | ~3.4-3.6 ppm (d, 2H) | ~45-50 ppm | Methylene group adjacent to nitrogen and a chiral center. |

| Isobutyl-CH | ~1.8-2.1 ppm (m, 1H) | ~28-32 ppm | Methine proton of the isobutyl group. |

| Isobutyl-CH₃ | ~0.8-1.0 ppm (d, 6H) | ~19-22 ppm | Two equivalent methyl groups of the isobutyl moiety. |

| C5 | - | ~90-100 ppm | Carbon attached to an amino group.[9] |

| C6 | - | ~150-155 ppm | Carbon attached to an amino group and adjacent to a carbonyl.[9] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy provides a molecular "fingerprint" by identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[10] It is an excellent, rapid technique for confirming the presence of key bonds (N-H, C=O, C-N).

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No further preparation is needed.[7]

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation: The spectrum should be compared against a reference or interpreted based on characteristic group frequencies.

Table 2: Key FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretch | Primary amines (-NH₂) |

| 3000-2850 | C-H Stretch | Alkyl groups (isobutyl, methyl) |

| 1750-1650 | C=O Stretch | Amide/Uracil carbonyls |

| 1650-1580 | N-H Bend | Primary amines (-NH₂) |

| ~1465 | C-H Bend | CH₂ and CH₃ groups |

Purity and Stability Assessment

Confirming the structure is only part of the process. Establishing purity and thermal stability is critical for its application in drug development.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of a non-volatile organic compound.[11] It separates the target compound from any impurities, and the area of the peak corresponding to the main compound can be used to calculate its percentage purity.

Experimental Protocol: Reversed-Phase HPLC

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

HPLC System & Conditions:

-

Column: C18 silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient or isocratic system of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.[12][13]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detector set at a wavelength of maximum absorbance (e.g., 260-280 nm).[14]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

A pure sample should yield a single, sharp, symmetrical peak.

-

Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The target for a high-purity standard is typically >98%.

-

Thermal Analysis (TGA/DSC)

Causality: Thermal analysis provides crucial information about the material's stability, melting behavior, and the presence of bound solvents or hydrates.[15]

-

Differential Scanning Calorimetry (DSC) measures heat flow to identify thermal events like melting, crystallization, or decomposition.[16][17]

-

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, quantifying mass loss due to decomposition or desolvation.[18]

Experimental Protocol: Simultaneous TGA-DSC

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or alumina crucible.[19]

-

Instrumentation: Use a simultaneous TGA-DSC instrument.

-

Conditions:

-

Data Interpretation:

-

DSC Curve: Look for a sharp endothermic peak, which indicates the melting point of the crystalline solid.[19] Broad endotherms at lower temperatures may suggest the loss of solvent or water. Exothermic events often correspond to decomposition.

-

TGA Curve: A stable compound will show a flat baseline until the onset of decomposition, at which point a sharp drop in mass will occur.[20] The temperature at which significant mass loss begins is a key indicator of thermal stability.

-

Comprehensive Characterization Workflow

The following diagram illustrates the logical flow for a complete characterization of 5,6-Diamino-1-isobutyl-3-methyluracil.

Caption: Workflow for the comprehensive characterization of the title compound.

Conclusion

The characterization of 5,6-Diamino-1-isobutyl-3-methyluracil is a multi-faceted process that requires the synergistic application of orthogonal analytical techniques. By following the protocols and rationale outlined in this guide, researchers can establish a definitive and trustworthy profile of their compound, ensuring its identity, purity, and suitability for downstream applications in drug discovery and development. This rigorous approach underpins scientific integrity and accelerates the path from chemical synthesis to valuable scientific insight.

References

-

PubMed. Tautomerism of uracil and related compounds: A mass spectrometry study. [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. [Link]

-

SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

-

National Institutes of Health (NIH). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. [Link]

-

PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]

-

ResearchGate. The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil. [Link]

-

MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

-

ResearchGate. (PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. [Link]

-

Phenomenex. Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. [Link]

-

ResearchGate. NMR signals of 6-aminouracil derivatives with various substituents in.... [Link]

-

Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

-

Journal of the American Chemical Society. Reactions of 1,3-Dimethyl-5,6-diaminouracil. [Link]

-

AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

-

Chemsrc. 5,6-Diamino-1-methyluracil | CAS#:6972-82-3. [Link]

-

Arizona State University. Thermal Analysis (TGA/DTA/DSC) - ASU Core Research Facilities. [Link]

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Drug Testing and Analysis. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. [Link]

-

ResearchGate. Scheme of synthesis of 5,6‐diamino‐1,3‐dimethyluracil. [Link]

-

ResearchGate. The Fourier transform infrared spectra of 5,6‐diamino‐1,3‐dimethyluracil. [Link]

-

Organic Syntheses. diaminouracil hydrochloride. [Link]

-

National Institutes of Health (NIH). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. [Link]

- Google Patents.

-

ResearchGate. FTIR and Raman spectra and fundamental frequencies of biomolecule: 5-Methyluracil (thymine) | Request PDF. [Link]

-

ResearchGate. FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

- 4. 5,6-Diamino-1-methyluracil CAS#: 6972-82-3 [m.chemicalbook.com]

- 5. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 13. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Chromatogram Detail [sigmaaldrich.com]

- 15. cores.research.asu.edu [cores.research.asu.edu]

- 16. rigaku.com [rigaku.com]

- 17. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iitk.ac.in [iitk.ac.in]

- 19. azom.com [azom.com]

- 20. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 4,5-Diaminopyrimidine Derivatives

Abstract

The 4,5-diaminopyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of 4,5-diaminopyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key biological activities, including their roles as potent anticancer, antimicrobial, and antiviral agents, as well as their function as specific enzyme inhibitors. This guide will elucidate the underlying mechanisms of action, present detailed structure-activity relationships (SAR), and provide exemplary experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The 4,5-Diaminopyrimidine Core as a Privileged Structure

The pyrimidine ring is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a biocompatible and synthetically accessible scaffold for drug design. The introduction of two amino groups at the 4 and 5 positions of the pyrimidine ring creates a unique electronic and structural motif, enabling a multitude of interactions with various biological targets. This di-amino substitution provides crucial hydrogen bond donor and acceptor sites, which are instrumental in the binding of these derivatives to the active sites of enzymes and receptors. Consequently, 4,5-diaminopyrimidine derivatives have emerged as key intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral and anticancer agents.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The fight against cancer has seen significant contributions from 4,5-diaminopyrimidine derivatives, which exhibit their antitumor effects through diverse mechanisms, most notably through the inhibition of critical enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition: Halting Aberrant Cell Signaling

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Several 4,5-diaminopyrimidine derivatives have been developed as potent kinase inhibitors.

-

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in various tumors and is crucial for cancer cell adhesion, survival, proliferation, and migration.[2][3] A series of 2,4-diaminopyrimidine derivatives have been designed and synthesized as FAK inhibitors. For instance, compound A12 from a recent study demonstrated potent anticancer activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines with IC50 values of 130 nM and 94 nM, respectively.[2][3] These compounds typically anchor to the hinge region of the kinase domain through hydrogen bonding interactions with the diaminopyrimidine scaffold.[2]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Certain 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have shown potent and selective inhibitory activities against CDK2.[4] The development of such inhibitors offers a promising strategy for halting the uncontrolled proliferation of cancer cells.[5]

-

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Covalent inhibitors based on the diaminopyrimidine scaffold have been designed to target FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma. These derivatives incorporate a reactive acrylamide "warhead" that covalently binds to a specific cysteine residue (Cys552) in the FGFR4 active site, leading to irreversible inhibition.[6]

Caption: FAK signaling pathway and its inhibition.

Dihydrofolate Reductase (DHFR) Inhibition: Starving Cancer Cells

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a co-factor essential for the synthesis of nucleotides and amino acids.[7] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes DHFR a well-established target for cancer chemotherapy.[7][8]

Lipophilic, nonclassical antifolates based on the 2,4-diaminopyrimidine scaffold have been designed to overcome the resistance mechanisms associated with classical inhibitors that rely on active transport into cells.[8] These compounds can passively diffuse through the cell membrane. For example, a series of propargyl-linked antifolates have shown potent inhibition of human DHFR, with some compounds exhibiting IC50 values in the sub-micromolar range.[8]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 4,5-Diaminopyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of 4,5-dihydropyrimidine-5-carbonitrile derivatives with notable anti-inflammatory and antimicrobial properties.[9] One such derivative, 6-(1-H-indole-2-yl)-4-oxo-2-[2-(2,6-dichlorobenzylidene)-hydrazinyl]-4,5-dihydropyrimidine-5-carbonitrile, emerged as a lead compound with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against both bacterial and fungal strains.[9] Fused heterocyclic ring systems incorporating the pyrimidine core, such as 5-amino-thiazolo[4,5-d]pyrimidine and pyrrolo[2,3-d]pyrimidines, have also shown potential as antibacterial and antifungal agents, respectively.[10] Furthermore, metal-organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol have demonstrated potent antibacterial and antibiofilm activities.[11]

DHFR Inhibition in Microorganisms

Similar to their anticancer mechanism, 2,4-diaminopyrimidine derivatives can selectively inhibit microbial DHFR. Trimethoprim, a well-known antibacterial agent, is a diaminopyrimidine that competitively inhibits bacterial DHFR with high selectivity over the mammalian enzyme.[12] This selective inhibition disrupts the folate pathway in bacteria, leading to a bacteriostatic or bactericidal effect.[12] Researchers have also explored diaminopyrimidine derivatives as inhibitors of DHFR from Cryptosporidium parvum, a protozoan parasite that causes gastrointestinal illness.[13]

Antiviral Activity: A Broad-Spectrum Defense

The 4,5-diaminopyrimidine scaffold is a key component in a variety of compounds with significant antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human coronavirus (HCoV).[1][14][15]

-

Human Coronavirus (HCoV): Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against HCoV-229E.[14]

-

Human Immunodeficiency Virus (HIV): A novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of various HIV strains by blocking the heparan sulfate receptors on the host cell surface, which are used by the virus for adhesion.[16]

-

Herpes Simplex Virus (HSV): N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have demonstrated potent, structure-dependent inhibition of HSV-1 replication during the viral adsorption phase.[17]

-

Human Cytomegalovirus (HCMV): 4-amino-5-substituted-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against HCMV.[18]

The mechanism of antiviral action for many of these derivatives involves the inhibition of key viral enzymes or interference with the virus-host cell interaction.[16][17]

Other Notable Biological Activities

Beyond the major therapeutic areas discussed above, 4,5-diaminopyrimidine derivatives have shown promise in other areas:

-

Adenosine Receptor Antagonism: N-substituted 2-amino-4,5-diarylpyrimidines have been identified as potent and selective antagonists of the adenosine A1 receptor.[19] For example, compound 3z, with a trans 4-hydroxycyclohexyl substituent, exhibited a Ki of 7.7 nM for the human A1AR.[19] Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have also been developed as highly potent and selective A3 adenosine receptor antagonists.[20]

-

Anti-inflammatory Activity: As mentioned earlier, some 4,5-dihydropyrimidine-5-carbonitrile derivatives possess significant anti-inflammatory properties.[9] Additionally, 2,4-diaminopyrimidine derivatives have been developed as inhibitors of MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the inflammatory response, leading to the inhibition of TNF-alpha production.[21]

Experimental Protocols

To facilitate further research and development, this section provides representative experimental protocols for the synthesis and biological evaluation of 4,5-diaminopyrimidine derivatives.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine derivatives involves the sequential substitution of a di- or tri-chlorinated pyrimidine starting material.[2]

Step-by-Step Methodology:

-

Starting Material: Begin with a commercially available substituted pyrimidine, such as 2,4,5-trichloropyrimidine.

-

First Substitution (C-4 position): React the starting material with a primary or secondary amine. The reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often in the presence of a base such as triethylamine or diisopropylethylamine to neutralize the HCl generated. The reaction is usually performed at room temperature or with gentle heating.

-

Second Substitution (C-2 position): The resulting 2,5-dichloro-4-aminopyrimidine is then reacted with a different amine. This step often requires more forcing conditions, such as heating at higher temperatures in a sealed tube or using microwave irradiation to drive the reaction to completion.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain the desired 2,4-diaminopyrimidine derivative in high purity.

Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 or MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 4,5-diaminopyrimidine derivatives for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Structure-Activity Relationship (SAR) Summary

The biological activity of 4,5-diaminopyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring and the appended functionalities.